molecular formula C10H15NO3 B11902172 4-(Azepan-1-yl)-4-oxobut-2-enoic acid CAS No. 307941-87-3

4-(Azepan-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B11902172
CAS No.: 307941-87-3
M. Wt: 197.23 g/mol
InChI Key: VLDDDKJJUYIUCP-AATRIKPKSA-N
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Description

4-(Azepan-1-yl)-4-oxobut-2-enoic acid is a substituted but-2-enoic acid derivative featuring a seven-membered azepane ring attached via an amide linkage. This compound belongs to a broader class of α,β-unsaturated carbonyl systems, which are widely studied for their reactivity in conjugate additions and applications in medicinal chemistry. The azepane moiety confers unique steric and electronic properties, distinguishing it from smaller cyclic amines (e.g., pyrrolidine or piperidine derivatives).

Properties

CAS No.

307941-87-3

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(E)-4-(azepan-1-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H15NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h5-6H,1-4,7-8H2,(H,13,14)/b6-5+

InChI Key

VLDDDKJJUYIUCP-AATRIKPKSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C(=O)O

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for synthesizing 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves an aldol condensation reaction. This reaction typically uses an aldehyde and a ketone as starting materials, with a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

    Michael Addition: Another synthetic route involves the Michael addition reaction, where a nucleophile, such as an enolate ion, adds to an α,β-unsaturated carbonyl compound. This method requires a base catalyst and is performed under mild conditions to achieve high yields.

Industrial Production Methods: Industrial production of 4-(Azepan-1-yl)-4-oxobut-2-enoic acid may involve large-scale aldol condensation or Michael addition reactions. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can undergo oxidation reactions, where the ketone group is oxidized to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, where the ketone group is reduced to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), anhydrous conditions.

    Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways.

    Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

    Drug Development: 4-(Azepan-1-yl)-4-oxobut-2-enoic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Polymer Production: It can be used as a monomer in the production of specialty polymers with unique properties.

    Material Science: The compound is explored for its potential in developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-4-oxobut-2-enoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity : The α,β-unsaturated carbonyl system enables conjugate additions with amines, thiols, and other nucleophiles. Bulky substituents (e.g., azepane) reduce reaction rates compared to smaller amines (e.g., piperazine) due to steric hindrance .
  • Solubility: Azepane-containing derivatives exhibit lower aqueous solubility compared to aromatic analogs (e.g., 4-nitrophenyl derivatives), necessitating non-aqueous titration methods for quantification .

Tyrosinase Inhibition

  • 4-[4-[(2-Hydroxybenzoyl)amino]anilino]-4-oxobut-2-enoic acid: Demonstrated superior tyrosinase inhibition (binding energy: -7.5 kcal/mol) compared to kojic acid (-5.6 kcal/mol) in molecular docking studies .
  • 4-(Azepan-1-yl) Analog : Predicted to have moderate activity due to its larger ring size, which may hinder binding to the Cu-Cu active site of tyrosinase .

Anticancer Potential

  • (Z)-4-((1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino)-4-oxobut-2-enoic acid (IR-01): Showed synergistic effects with doxorubicin and cisplatin, enhancing apoptosis in cancer cells .
  • 4-(Azepan-1-yl) Analog : Likely to exhibit similar pro-apoptotic effects, but its efficacy may vary due to differences in cellular uptake and metabolic stability .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Organic Solvents) pKa Reference
4-(Azepan-1-yl)-4-oxobut-2-enoic acid C₁₀H₁₅NO₃ 197.23 g/mol Soluble in DMSO, acetone ~2.8–3.1
(Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 g/mol Insoluble in water; soluble in isopropyl alcohol/acetone (4:3) 2.81 ± 0.25

Biological Activity

4-(Azepan-1-yl)-4-oxobut-2-enoic acid, also known by its chemical structure C10H15NO3C_{10}H_{15}NO_3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10H15NO3C_{10}H_{15}NO_3
SMILES Notation: C1CCCN(CC1)C(=O)/C=C/C(=O)O
InChIKey: VLDDDKJJUYIUCP-AATRIKPKSA-N

The compound features an azepane ring and an enone structure, which contribute to its reactivity and interaction with biological systems.

The mechanism of action for 4-(azepan-1-yl)-4-oxobut-2-enoic acid involves its ability to interact with various biological targets, including enzymes and receptors. The presence of the enone structure allows for Michael addition reactions, which can modify proteins and other biomolecules, potentially influencing their activity.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anti-inflammatory Activity: In a study focusing on cannabinoid receptors, derivatives of similar compounds were shown to selectively target the CB2 receptor, suggesting that 4-(azepan-1-yl)-4-oxobut-2-enoic acid may have similar anti-inflammatory properties through modulation of cannabinoid signaling pathways .
  • Analgesic Effects: Compounds with structural similarities demonstrated significant efficacy in rodent models for inflammatory pain. This indicates a potential pathway for 4-(azepan-1-yl)-4-oxobut-2-enoic acid to be developed as an analgesic agent .

Case Studies

  • Study on Cannabinoid Receptor Modulation:
    • Objective: Investigate the selectivity of compounds for CB2 over CB1.
    • Findings: A compound structurally related to 4-(azepan-1-yl)-4-oxobut-2-enoic acid showed an EC50 of 21.0 nM for CB2 with no significant activity at CB1 (EC50 > 30 μM), indicating a high selectivity ratio (>1428) which is desirable for reducing side effects associated with cannabinoid therapies .
  • Synthesis and Biological Evaluation:
    • Objective: Synthesize and evaluate the biological activity of azepane derivatives.
    • Findings: Compounds synthesized from azepane frameworks exhibited varying degrees of biological activity, suggesting that modifications to the azepane ring could enhance therapeutic efficacy .

Data Tables

PropertyValue
Molecular Weight197.24 g/mol
Predicted Collision Cross Section (Ų)141.5 (for [M+H]+)
Predicted CCS for [M+Na]+147.9

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